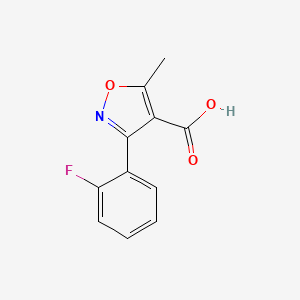

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDKQOQGZGDHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424363 |

Source

|

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-20-5 |

Source

|

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

An In-Depth Technical Guide to the

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various intermolecular interactions.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Overview: Retrosynthetic Analysis

A robust synthetic strategy for this compound is predicated on a classical and highly reliable approach to isoxazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4] Our retrosynthetic analysis logically deconstructs the target molecule into readily available starting materials.

The primary disconnection occurs at the carboxylic acid, leading back to its corresponding ethyl ester (2 ). This esterification strategy protects the carboxylic acid during the core ring-formation step and facilitates purification. The isoxazole ring of intermediate 2 is disconnected via the established reaction with hydroxylamine, revealing the key β-diketone precursor, ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate (3 ). This intermediate is assembled through a Claisen condensation between ethyl acetoacetate (5 ) and a reactive derivative of 2-fluorobenzoic acid, such as its acid chloride or ester (4 ).

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway and Mechanistic Insights

The forward synthesis involves a three-step sequence designed for efficiency, scalability, and control over the final product's regiochemistry.

Step 1: Synthesis of the β-Diketone Intermediate

The synthesis commences with the formation of the 1,3-dicarbonyl system. This is achieved via a base-mediated Claisen condensation. Ethyl acetoacetate is first deprotonated at the α-carbon using a strong, non-nucleophilic base like sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

Causality of Experimental Choices:

-

Base Selection: Sodium ethoxide is chosen because it is inexpensive and the ethoxide byproduct is non-reactive with the starting materials or product. Using it in an ethanolic solution ensures solubility and moderate reactivity.

-

Solvent: Anhydrous ethanol or THF is critical to prevent premature hydrolysis of the base and the acyl chloride.

-

Temperature Control: The initial deprotonation is often performed at a reduced temperature to control the exotherm and prevent side reactions. The subsequent acylation can be brought to room temperature or gently heated to drive the reaction to completion.

Step 2: Isoxazole Ring Formation (Cyclocondensation)

This is the key structure-forming step. The β-diketone intermediate is reacted with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[5]

Controlling Regioselectivity: A critical consideration in the synthesis of unsymmetrical isoxazoles from 1,3-diketones is regioselectivity.[3][4] The reaction can potentially yield two different regioisomers. In our case, the desired product has the 2-fluorophenyl group at position 3 and the methyl group at position 5. The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the pH of the reaction medium.

-

Under neutral or slightly acidic conditions, the more electrophilic ketone (the benzoyl ketone, activated by the electron-withdrawing aromatic ring) is preferentially attacked by the nitrogen of hydroxylamine.

-

Subsequent cyclization involves the hydroxyl group of the intermediate attacking the remaining ketone, leading to the desired 3-aryl-5-methylisoxazole.

The diagram below illustrates the favored mechanistic pathway.

Caption: Favored mechanism for regioselective isoxazole synthesis.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system (e.g., water/ethanol or water/THF) to ensure solubility.[6] The reaction mixture is heated to reflux to ensure complete conversion. An acidic workup then protonates the carboxylate salt to yield the final product.

Self-Validating Protocol:

-

The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylic acid product at the baseline.

-

The final product's purity can be readily assessed by measuring its melting point and through spectroscopic methods.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate (3)

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 150 mL of anhydrous ethanol.

-

Base Preparation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0-5 °C in an ice bath.

-

Enolate Formation: Add ethyl acetoacetate (32.5 g, 0.25 mol) dropwise to the cold sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting slurry for an additional 30 minutes at this temperature.

-

Acylation: Add a solution of 2-fluorobenzoyl chloride (39.6 g, 0.25 mol) in 50 mL of anhydrous THF dropwise over 1 hour.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~4 with 2M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the title compound as a pale yellow oil.

Protocol 2: Synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (2)

-

Setup: In a 250 mL round-bottom flask, dissolve the β-diketone intermediate (0.20 mol) in 100 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (15.3 g, 0.22 mol) and sodium acetate (18.0 g, 0.22 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add 200 mL of water to the residue and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under vacuum. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to give the desired isoxazole ester as a solid.

Protocol 3: (1)

-

Setup: To a 250 mL round-bottom flask, add the ethyl isoxazole-4-carboxylate (0.15 mol), 75 mL of ethanol, and 75 mL of 2M sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

-

Washing: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl with vigorous stirring. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The following table summarizes the expected data based on the structure and data from analogous compounds.[7][8][9]

| Analysis | Expected Results for this compound |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (expected >150 °C) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -COOH), 7.5-7.8 (m, 4H, Ar-H), 2.7 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~172 (C=O, acid), ~165 (C=O, isoxazole C5), ~160 (d, J=245 Hz, C-F), ~158 (isoxazole C3), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~116 (d, J=22 Hz, Ar-C), ~115 (isoxazole C4), ~12 (CH₃) |

| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₁₁H₇FNO₃⁻: 220.04; found: 220.05 |

| FT-IR (KBr) | ν (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1610, 1580 (C=N, C=C) |

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence involving a Claisen condensation, a regioselective isoxazole ring formation, and a final ester hydrolysis. This methodology is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. Careful control of reaction conditions, particularly during the cyclocondensation step, is paramount to ensure high regioselectivity and yield of the desired product. The protocols provided herein represent a validated and efficient pathway to this valuable heterocyclic building block.

References

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (2017, June 14). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Journal of Advanced Scientific Research PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. (n.d.). Journal of Advanced Scientific Research. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. (n.d.). Chinese Journal of Modern Applied Pharmacy. Retrieved January 17, 2026, from [Link]

-

The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.). Google Patents.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 9. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, structural features, and a combination of experimental data from closely related analogs and computationally predicted values for its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers, offering insights into its behavior in various experimental settings.

Chemical Identity and Molecular Structure

This compound belongs to the isoxazole class of heterocyclic compounds, which are known for their diverse biological activities.[1][2] The presence of a carboxylic acid functional group, a fluorinated phenyl ring, and a methyl group on the isoxazole core contributes to its unique electronic and steric properties, influencing its reactivity, solubility, and potential interactions with biological targets.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | PubChem[3] |

| CAS Number | 1736-20-5 | |

| Molecular Formula | C₁₁H₈FNO₃ | PubChem[3] |

| Molecular Weight | 221.19 g/mol | |

| Canonical SMILES | CC1=C(C(=O)O)C(=NO1)C2=CC=CC=C2F | PubChem[3] |

| InChI Key | ZSDKQOQGZGDHNC-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Parameters: A Blend of Analogue Data and In Silico Predictions

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this guide presents a combination of experimental values for structurally similar compounds and computationally predicted data to provide a comprehensive profile.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value (Analogue) | Predicted Value (Target Compound) | Method of Determination/Prediction |

| Melting Point | 197-203 °C (for 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid)[4][5] | ~190-210 °C | Based on structural similarity to the 4-fluoro isomer. |

| Boiling Point | Not available | ~360 °C | Prediction based on related structures like 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[6] |

| Density | Not available | ~1.45 g/cm³ | Prediction based on related structures.[6] |

| Aqueous Solubility | Not available | Low | Predicted based on the presence of an aromatic ring and a carboxylic acid group. |

| pKa | Not available | ~3.5 - 4.5 | In silico prediction using chemicalize.org. The carboxylic acid proton is the most acidic. |

| LogP | Not available | ~2.5 - 3.0 | In silico prediction using chemicalize.org. Indicates moderate lipophilicity. |

Interpretation and Scientific Rationale

The predicted moderately acidic pKa is a key feature, suggesting that the compound will be predominantly in its ionized carboxylate form at physiological pH (7.4). This has significant implications for its solubility, membrane permeability, and interaction with biological macromolecules.

The predicted LogP value indicates a moderate degree of lipophilicity. This balance between hydrophilicity (from the carboxylate group at physiological pH) and lipophilicity (from the aromatic ring system) is often a desirable characteristic in drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Physicochemical Characterization

While specific experimental data for the target compound is scarce, the following section outlines standardized, field-proven methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Potentiometric Determination of pKa

This method provides an accurate measure of the acid dissociation constant.

Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for Potentiometric pKa Determination.

Shake-Flask Method for LogP Determination

This is the classical method for determining the partition coefficient.

Workflow: LogP Determination by Shake-Flask Method

Caption: Workflow for LogP Determination.

Conclusion

This compound presents a physicochemical profile that is of significant interest for further investigation in drug discovery and development. Its predicted moderate acidity and lipophilicity suggest a favorable balance for potential biological activity and ADME properties. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its key physicochemical parameters, which is essential for a comprehensive understanding of its behavior and for advancing its development as a potential therapeutic agent. Further experimental validation of the predicted values is highly recommended to solidify our understanding of this promising molecule.

References

-

Wrona, M., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 26(17), 5347. [Link]

-

IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. This compound | C11H8FNO3 | CID 6484101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online [thermofisher.com]

- 5. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 5 g | Request for Quote [thermofisher.com]

- 6. 3919-74-2 CAS MSDS (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (Teriflunomide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, known as Teriflunomide (and as A77 1726), is the principal active metabolite of the immunomodulatory drug Leflunomide.[1][2] This guide provides a detailed examination of its core mechanism of action, the downstream cellular and immunological consequences, and the validated experimental protocols used to characterize its activity. Teriflunomide's primary therapeutic effect is achieved through the selective and reversible inhibition of a key mitochondrial enzyme, which has profound, yet specific, effects on the adaptive immune system.[3] This targeted action underpins its clinical efficacy in autoimmune diseases such as multiple sclerosis (MS).[4][5]

Core Mechanism: Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The central mechanism of action for Teriflunomide is the potent, reversible, and non-competitive inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][6]

The Role of DHODH in De Novo Pyrimidine Synthesis

DHODH is a critical flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[6] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are indispensable building blocks for DNA and RNA synthesis.[4][5]

Causality Insight: While most cells can utilize a "salvage pathway" to recycle pyrimidines from extracellular sources, rapidly proliferating cells, such as activated lymphocytes, have a significantly increased demand for nucleotides to support DNA replication and clonal expansion.[6] This high demand makes them exquisitely dependent on the de novo synthesis pathway.[6][7] By targeting DHODH, Teriflunomide selectively impacts these highly proliferative cells without affecting quiescent or slowly dividing cells that can rely on the salvage pathway.[5][6] This selective cytostatic effect is a cornerstone of its immunomodulatory action and favorable safety profile compared to broader immunosuppressants.[3][8]

Caption: Teriflunomide inhibits DHODH, blocking the conversion of dihydroorotate to orotate.

Immunomodulatory Consequences of DHODH Inhibition

The depletion of the pyrimidine pool in activated lymphocytes results in a cascade of downstream effects that collectively temper the autoimmune response.

Cytostatic Effect on T and B Lymphocytes

The primary consequence of DHODH inhibition is a cell-cycle arrest, primarily at the G1/S phase transition.[3][9] This prevents the clonal expansion of autoreactive T and B cells that drive the inflammatory pathology in diseases like MS.[3][5] It is crucial to note this is a cytostatic (anti-proliferative) rather than a cytotoxic (cell-killing) effect.[8][10] This allows for the preservation of resting and memory lymphocyte populations, which are important for protective immunity.[11]

Modulation of Immune Cell Function

Beyond inhibiting proliferation, Teriflunomide influences several key immune cell functions:

-

Reduced Cytokine Production: It has been shown to decrease the production of pro-inflammatory cytokines.[5] Some studies suggest it promotes a shift from a Th1 (pro-inflammatory) to a Th2 (anti-inflammatory) cytokine profile.[2][11]

-

Inhibition of Antibody Production: By limiting the interaction between T cells and B cells, Teriflunomide can inhibit T-cell-dependent antibody production.[6]

-

NF-κB Inhibition: Some evidence suggests Teriflunomide can block the transcription factor NF-κB, a key regulator of inflammatory responses, though this may occur at higher concentrations.[1]

Experimental Validation: Protocols and Methodologies

The mechanism of action of Teriflunomide can be validated through a series of robust in vitro assays. These protocols serve as a self-validating system, connecting the direct enzymatic inhibition to the ultimate cellular effect.

Protocol 1: In Vitro DHODH Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of Teriflunomide on recombinant human DHODH. A common method involves a spectrophotometric assay measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12][13]

Workflow Diagram: DHODH Enzymatic Assay

Caption: Workflow for determining the IC50 of Teriflunomide against DHODH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[13]

-

Prepare a 10 mM stock of Coenzyme Q10 (electron acceptor) in DMSO.[13]

-

Prepare a stock of Dihydroorotate (DHO, substrate) in assay buffer.[13]

-

Prepare a stock of DCIP in assay buffer.[13]

-

Prepare a 10 mM stock of Teriflunomide (A77 1726) in DMSO and create serial dilutions.[14]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of Teriflunomide dilutions or DMSO (vehicle control) to each well.[12]

-

Add 178 µL of recombinant human DHODH solution (e.g., 20 nM final concentration) to each well.[12]

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[13]

-

Prepare a reaction mix to achieve final concentrations of ~500 µM DHO, ~200 µM DCIP, and ~100 µM CoQ10.[13]

-

Initiate the reaction by adding 20 µL of the reaction mix to all wells.[12]

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader.[12][13]

-

Calculate the rate of reaction (Vmax) from the linear portion of the curve.

-

Determine the percent inhibition for each Teriflunomide concentration relative to the DMSO control.

-

Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Representative Data:

| Compound | Target | IC50 Value (nM) | Source |

|---|

| A77 1726 (Teriflunomide) | Human DHODH | ~411 nM |[13] |

Protocol 2: T-Cell Proliferation Assay

This cell-based assay validates the downstream biological effect of DHODH inhibition. It measures the ability of Teriflunomide to inhibit the proliferation of primary T-cells stimulated with mitogens or specific antigens.

Step-by-Step Methodology (CFSE-based Flow Cytometry):

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Optionally, enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).[15]

-

-

CFSE Labeling:

-

Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5-5 µM.[15]

-

Incubate for 10 minutes at 37°C, protected from light.[15]

-

Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS).

-

Wash cells twice with culture medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Plate CFSE-labeled cells in a 96-well plate at 1-2x10^5 cells/well.

-

Add serial dilutions of Teriflunomide or vehicle control. Pre-incubate for 1-2 hours.

-

Stimulate cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL) or on plates coated with anti-CD3/anti-CD28 antibodies.[16]

-

Culture for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells and stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD or Propidium Iodide).

-

Acquire data on a flow cytometer, collecting fluorescence data for CFSE (typically in the FITC channel).

-

Gate on the live, single-cell lymphocyte population.

-

Analyze the CFSE histogram: with each cell division, the CFSE fluorescence intensity is halved. Quantify the percentage of divided cells and the proliferation index.

-

Determine the EC50 for the inhibition of proliferation.

-

Expected Outcome: Teriflunomide treatment will result in a dose-dependent decrease in the percentage of divided T-cells, as evidenced by a reduced number of peaks with lower CFSE intensity compared to the stimulated control.[17]

Summary

The mechanism of action of this compound (Teriflunomide) is a well-defined and elegant example of targeted immunomodulation. By selectively inhibiting DHODH, it effectively starves rapidly proliferating lymphocytes of the pyrimidines necessary for clonal expansion.[3][4] This targeted cytostatic effect, validated through direct enzymatic and cell-based proliferation assays, underpins its therapeutic utility in autoimmune diseases, providing a focused approach to dampening pathological immune responses while preserving broader immune competence.[7][11]

References

- Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026.

- Bar-Or, A., Pachner, A., Menguy-Vacheron, F., Kaplan, J., & Wiendl, H. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 625–636.

- Rao, N., & Zuro, D. (2012). Teriflunomide.

- Teriflunomide. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- What is the mechanism of Teriflunomide? (2024). Patsnap Synapse. Retrieved January 17, 2026.

- Li, Y., et al. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal, 34(8), 10132-10145.

- Teriflunomide (A77 1726) | Leflunomide Active Metabolite. (n.d.). MedchemExpress.com. Retrieved January 17, 2026.

- Burger, D., et al. (2009). Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. Molecular Cancer Therapeutics, 8(2), 366-75.

- Misse, G., et al. (2003). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes.

- What role does pyrimidine synthesis play in Multiple Sclerosis (MS)? (n.d.). Dr.Oracle. Retrieved January 17, 2026.

- Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate... (n.d.).

- Palmer, G., et al. (2005). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 7(2), R315-R322.

- Tallantyre, E., et al. (2011). Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis. International Journal of Clinical Practice, 65(4), 471-479.

- A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (n.d.). Abcam. Retrieved January 17, 2026.

- Dayer, E., et al. (2006). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha.

- A77 1726, DHODH inhibitor; Immunosuppresant. (n.d.). Tribioscience. Retrieved January 17, 2026.

- Cutolo, M., & Sulli, A. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Review of Clinical Pharmacology, 8(3), 315-20.

- Li, D., & Zheng, J. (2010). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis.

- Comi, G., & Miller, A. (2013). Role of oral teriflunomide in the management of multiple sclerosis. Expert Review of Neurotherapeutics, 13(4), 333-345.

- Bajzik, V., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(3), 647-661.e6.

- Yea, C. M., et al. (1997). Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal, 321(Pt 2), 481–486.

- Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. (n.d.). BenchChem. Retrieved January 17, 2026.

- Leflunomide and teriflunomide: Altering the metabolism of pyrimidines for the treatment of autoimmune diseases. (2015).

- Kumar, S., et al. (2019). Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. Scientific Reports, 9, 15007.

- Principle of colourimetric assay for DHODH activity. (n.d.).

- Mita, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(11), 105315.

- Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40333.

- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2023). Smolecule. Retrieved January 17, 2026.

- Wicher, V., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia.

- Araújo, A., et al. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease.

- Gurevich, M., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS.

- Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. (n.d.). Mucosal Immunology. Retrieved January 17, 2026.

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 17, 2026.

- This compound. (n.d.). PubChem. Retrieved January 17, 2026.

- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99%. (n.d.). Fisher Scientific. Retrieved January 17, 2026.

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).

Sources

- 1. Teriflunomide - Wikipedia [en.wikipedia.org]

- 2. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 6. Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tribioscience.com [tribioscience.com]

- 15. mucosalimmunology.ch [mucosalimmunology.ch]

- 16. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 1736-20-5) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its role in modulating biological activity.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical toolkit for the unambiguous characterization of this molecule.

This guide offers an in-depth analysis of the spectroscopic data for this compound. We will delve into the theoretical basis for the expected spectral features, provide robust experimental protocols for data acquisition, and interpret the resulting data, offering insights grounded in established chemical principles.

Molecular Structure and Spectroscopic Highlights

The molecule's structure is defined by four key components, each contributing distinct and identifiable spectroscopic signatures:

-

A Carboxylic Acid Group (-COOH): This group is strongly polar and participates in hydrogen bonding, leading to highly characteristic signals in both NMR and IR spectroscopy.

-

An Isoxazole Ring: A five-membered aromatic heterocycle that provides a rigid scaffold.

-

A 5-Methyl Group (-CH₃): A simple alkyl substituent with a predictable NMR signal.

-

A 3-(2-Fluoro-phenyl) Group: An aromatic ring with an ortho-fluorine substituent, which introduces specific coupling patterns in NMR spectra.

Molecular Formula: C₁₁H₈FNO₃ Molecular Weight: 221.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic framework.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) because the acidic proton is readily exchangeable with trace amounts of water in CDCl₃, which can lead to signal broadening or disappearance. DMSO-d₆, being a hydrogen bond acceptor, helps to sharpen the acidic proton signal, making it clearly observable at a very downfield chemical shift. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides a quantitative count of the different types of hydrogen atoms and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal at a very downfield position, characteristic of carboxylic acids.[3][4] |

| 7.40 - 7.80 | Multiplet | 4H | Aromatic (-C₆H₄F) | Protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. |

| ~2.75 | Singlet | 3H | Methyl (-CH ₃) | The methyl protons are adjacent to a quaternary carbon of the isoxazole ring and thus appear as a sharp singlet.[4] |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~164 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3][5] |

| ~160 (doublet) | C -F (Aromatic) | The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). |

| 115 - 172 | Aromatic & Isoxazole Carbons | The remaining carbons of the phenyl and isoxazole rings appear in this range. The isoxazole C3 and C5 atoms are typically found at the downfield end (~160-172 ppm).[6] |

| ~112 | Isoxazole C4 | This carbon, situated between two heteroatoms and adjacent to the carboxyl group, appears in the upfield region of the aromatic carbons. |

| ~12 | Methyl (-C H₃) | The methyl carbon is a saturated sp³ carbon and thus appears far upfield. |

Workflow for NMR Analysis

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule. It can be run in either positive or negative ion mode. Negative ion mode (ESI-) is particularly well-suited for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. This provides an unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy to confirm the elemental composition.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization (Negative Mode):

-

Set the capillary voltage to a negative potential (e.g., -3.0 kV).

-

Optimize nebulizer gas flow and drying gas temperature to achieve stable spray and efficient desolvation.

-

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured exact mass to the theoretical mass calculated from the molecular formula.

Mass Spectral Data and Interpretation

The mass spectrum will confirm the molecular weight and can reveal characteristic fragmentation pathways.

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 220.0416 | [M-H]⁻ | (Negative Ion Mode) The most abundant ion, formed by the loss of the acidic proton. This is the deprotonated molecule. |

| 221.0488 | [M]⁺˙ | (Positive Ion Mode) The molecular ion, representing the intact molecule with one electron removed. |

| 177.0594 | [M-CO₂H]⁺ | (Positive Ion Mode) A common fragmentation pathway involving the loss of the entire carboxyl group as a radical. |

High-Resolution Mass Spectrometry (HRMS):

-

Calculated Exact Mass for C₁₁H₇FNO₃⁻ ([M-H]⁻): 220.0415

-

Significance: An experimentally measured mass that matches this calculated value to within 5 ppm provides extremely high confidence in the assigned molecular formula, C₁₁H₈FNO₃.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS analysis using Electrospray Ionization (ESI).

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid dimer. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a robust analytical protocol essential for quality control, reaction monitoring, and regulatory submissions in any scientific or industrial setting.

References

-

PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Tetrahedron. (n.d.). 1736-20-5 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chandra, K. R., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

Organic Letters. (n.d.). Supporting Information for .... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Chandra, K. R., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. American Chemical Society. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR [m.chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and ability to engage in various intermolecular interactions.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the complete structural elucidation of a novel derivative, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. As the crystal structure of this specific molecule has not been previously reported, this document serves as a predictive and methodological whitepaper. It details the necessary steps from synthesis and crystallization to definitive structure determination by Single-Crystal X-ray Diffraction (SC-XRD), complemented by computational analysis. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and accuracy.

1. Synthesis and High-Purity Crystallization

The first critical phase is the chemical synthesis of the target compound followed by the growth of diffraction-quality single crystals. The quality of the final crystal structure is entirely dependent on the success of these initial steps.

1.1. Proposed Synthetic Pathway

A robust and regioselective method for constructing the 3,5-disubstituted isoxazole-4-carboxylic acid core is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[5] This approach offers high yields and good control over the substituent placement.

Protocol: Synthesis via [3+2] Cycloaddition

-

Preparation of 2-Fluorobenzohydroximoyl Chloride:

-

Dissolve 2-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and stir at room temperature to form the oxime.

-

Chlorinate the resulting oxime using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to yield the hydroximoyl chloride. This intermediate is often used directly in the next step.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

To a solution of ethyl acetoacetate (the β-ketoester) in a solvent mixture (e.g., 95% water, 5% methanol), add the 2-fluorobenzohydroximoyl chloride.[5]

-

Slowly add a base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the in situ generation of the 2-fluorophenyl nitrile oxide.[5]

-

The nitrile oxide will immediately undergo a [3+2] cycloaddition with the ethyl acetoacetate to form ethyl 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylate. The reaction is typically stirred at room temperature for 1-4 hours and monitored by Thin-Layer Chromatography (TLC).[5]

-

-

Hydrolysis to Carboxylic Acid:

-

Once the cycloaddition is complete, the resulting ester is hydrolyzed. Add a solution of sodium hydroxide (e.g., 10% NaOH) and heat the mixture (e.g., to 70°C) to saponify the ester.[6]

-

After cooling, carefully acidify the mixture with a strong acid like HCl to a pH of ~4.[6]

-

The target compound, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum. Confirm identity and purity using NMR, Mass Spectrometry, and HPLC.

-

1.2. Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[7][8] Success relies on achieving slow, controlled precipitation from a supersaturated solution.

Recommended Technique: Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing organic compounds.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at room temperature.

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).

-

Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial. A small amount of a less polar co-solvent can sometimes improve crystal quality.

-

Crystallization: Cover the vial with a cap, pierced with a needle, or with parafilm containing small pinholes.[8] This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of small, well-defined crystals. The process can take anywhere from a few days to several weeks. If an oil forms, the solution may be too concentrated or the compound may require further purification.[8]

2. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

// Style Nodes Crystal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve [fillcolor="#34A853", fontcolor="#FFFFFF"]; Refine [fillcolor="#FBBC05", fontcolor="#202124"]; Validate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } enddot Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, where it is cooled (usually to ~100 K) to reduce thermal motion. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution: The diffraction data is processed to yield a set of structure factors. A structure solution program, such as SHELXS or SHELXT, is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.[10]

-

Structure Refinement: The initial atomic model is refined using a program like SHELXL.[11][12] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure the model is chemically sensible and free of errors. The output is a Crystallographic Information File (CIF).

3. Analysis of Molecular and Supramolecular Structure

While the precise crystal structure is unknown, the molecular components allow for an expert prediction of its key structural features and intermolecular interactions.

3.1. Expected Molecular Geometry

The structure of this compound will be defined by the geometry of its constituent rings and the rotation around the single bond connecting them.

-

Planarity: The isoxazole ring is an aromatic heterocycle and is expected to be essentially planar.

-

Torsion Angle: A key parameter will be the dihedral (torsion) angle between the plane of the isoxazole ring and the plane of the 2-fluorophenyl ring. Steric hindrance from the ortho-fluoro substituent will likely cause a significant twist, preventing the two rings from being coplanar.

3.2. Predicted Intermolecular Interactions & Crystal Packing

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, several key interactions are anticipated.

-

Carboxylic Acid Dimer: Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric hydrogen-bonded dimers.[13][14] This robust R²₂(8) supramolecular synthon, involving two O-H···O hydrogen bonds, is expected to be the primary interaction driving crystal packing.[15]

-

Fluorine Interactions: The organic fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds and potentially C-F···π or F···F contacts, which will further stabilize the three-dimensional architecture.[16][17][18][19] The role of fluorine in crystal engineering is a subject of significant interest, as it can subtly modulate crystal packing and physical properties.[19]

// Molecule 1 mol1 [label=<

O

C | O-H

, shape=plaintext];

// Molecule 2 (flipped) mol2 [label=<

H-O | C

O

, shape=plaintext];

// Arrange nodes {rank=same; mol1; mol2;}

// Hydrogen bonds mol1:c3 -> mol2:c1 [label=" O-H···O"]; mol2:c3 -> mol1:c1 [label=" O-H···O"]; } enddot Caption: Predicted carboxylic acid hydrogen-bonded dimer.

Table 1: Expected Crystallographic and Geometric Parameters

| Parameter | Expected Value/Range | Rationale & Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The likely formation of a centrosymmetric dimer often leads to a centrosymmetric space group.[15] |

| O-H···O H-Bond Distance | 2.6 - 2.8 Å | Typical range for carboxylic acid dimers, indicating a strong hydrogen bond.[20] |

| C-N-O Angle (isoxazole) | ~110° | Standard geometry for isoxazole rings. |

| C(isoxazole)-C(phenyl) Bond | ~1.48 Å | Typical length for a single bond between two sp² hybridized carbon atoms. |

| C-F Bond Length | ~1.35 Å | Characteristic length for an aryl C-F bond. |

| Dihedral Angle | 30 - 60° | Non-zero angle due to steric repulsion from the ortho-fluoro group, impacting molecular conformation. |

4. Computational Chemistry Complementation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating and deepening the understanding of experimental crystal structures.[21][22]

Workflow: DFT and Hirshfeld Surface Analysis

-

Geometry Optimization: Perform a gas-phase geometry optimization of a single molecule using DFT (e.g., with the B3LYP functional and a 6-311G(d,p) basis set).[23] Comparing the optimized geometry with the experimental solid-state structure reveals the conformational changes induced by crystal packing forces.

-

Hirshfeld Surface Analysis: This powerful visualization tool maps intermolecular contacts in the crystal.[24][25][26]

-

The Hirshfeld surface is generated from the CIF data.

-

It allows for the visualization and quantification of different types of intermolecular interactions (e.g., H···H, O···H, C···H, F···H).[24][27]

-

2D fingerprint plots derived from the surface provide a quantitative summary of the crystal packing, highlighting the percentage contribution of each type of contact.[26][28]

-

5. Conclusion

This guide outlines an integrated and authoritative methodology for determining and analyzing the crystal structure of this compound. By combining a robust synthetic strategy with meticulous crystallization techniques, the foundational requirement for high-quality single crystals can be met. The subsequent application of Single-Crystal X-ray Diffraction provides the definitive atomic-level structure. This experimental data, when further analyzed through the lens of computational chemistry, yields a profound understanding of both the molecule's intrinsic geometry and the complex network of intermolecular forces that govern its solid-state architecture. This comprehensive approach ensures a high degree of scientific integrity and provides the detailed structural insights essential for modern drug development and materials science.

References

-

Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journals URL: [Link]

-

Title: CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride Source: Google Patents URL:

-

Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

-

Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives Source: National Institutes of Health (PubMed) URL: [Link]

-

Title: User guide to crystal structure refinement with SHELXL Source: University of Göttingen URL: [Link]

-

Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: Scientific Research Publishing (SCIRP) URL: [Link]

-

Title: Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates Source: MDPI URL: [Link]

-

Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL: [Link]

-

Title: US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide Source: Google Patents URL:

-

Title: Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes Source: ACS Publications URL: [Link]

-

Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: ResearchGate URL: [Link]

-

Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of 3,5-disubstituted isoxazole Source: ResearchGate URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Structure and Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: Role of organic fluorine in crystal engineering Source: Royal Society of Chemistry URL: [Link]

-

Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]

-

Title: On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Source: arXiv.org URL: [Link]

-

Title: Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces Source: Royal Society of Chemistry URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: CD ComputaBio URL: [Link]

-

Title: Chemical crystallisation Source: SPT Labtech URL: [Link]

-

Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]

-

Title: Intermolecular Interactions of Organic Fluorine Seen in Perspective Source: ACS Publications URL: [Link]

-

Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: BENTHAM SCIENCE PUBLISHERS URL: [Link]

-

Title: Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives Source: ACS Publications URL: [Link]

-

Title: In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water Source: ACS Publications URL: [Link]

-

Title: Crystals and Crystallization in Drug Delivery Design Source: ACS Publications URL: [Link]

-

Title: Fluorine in Crystal Engineering ? ?The Little Atom That Could? Source: ResearchGate URL: [Link]

-

Title: Small Molecule Structure Solution and Refinement Source: HKL Research URL: [Link]

-

Title: Hydrogen bonding in the carboxylic acid−aldehyde complexes Source: ResearchGate URL: [Link]

-

Title: Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials Source: MDPI URL: [Link]

-

Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL: [Link]

-

Title: The Role of Hydrogen Bonding in Co-crystals Source: Royal Society of Chemistry URL: [Link]

-

Title: Geometry optimization in density functional methods Source: ResearchGate URL: [Link]

-

Title: The SHELX package Source: MIT OpenCourseWare URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis Source: International Union of Crystallography URL: [Link]

-

Title: Crystallization techniques for small molecules compounds: a review Source: ResearchGate URL: [Link]

-

Title: A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: International Journal of Research and Review URL: [Link]

-

Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL: [Link]

-

Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Source: Semantic Scholar URL: [Link]

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. books.rsc.org [books.rsc.org]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. researchgate.net [researchgate.net]

- 26. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Profiling of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid

Executive Summary

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility is a paramount factor, directly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This guide provides an in-depth technical framework for assessing the solubility of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (hereafter designated FPMICA). While specific experimental data for FPMICA is not publicly available, this document synthesizes established principles and field-proven methodologies to empower researchers in drug discovery and development to conduct a thorough and meaningful solubility evaluation. We will dissect the theoretical underpinnings of solubility, provide robust, step-by-step experimental protocols for both kinetic and thermodynamic assessments, and discuss the strategic interpretation of the resulting data.

Introduction: The Significance of FPMICA and Its Solubility

FPMICA is a heterocyclic carboxylic acid. Its structure, featuring an isoxazole core, is analogous to the active moiety of Leflunomide, an established disease-modifying antirheumatic drug (DMARD).[1][2] This structural similarity suggests that FPMICA could be a subject of interest in medicinal chemistry, potentially as an anti-inflammatory or immunomodulatory agent.

However, for any orally administered drug candidate, poor aqueous solubility can be a significant barrier to success.[3] It can lead to low and erratic absorption, suboptimal drug exposure, and ultimately, a failure to elicit the desired pharmacological response.[3][4] Therefore, a comprehensive understanding of FPMICA's solubility in various aqueous and organic media is not merely a data-gathering exercise; it is a critical step in risk assessment and strategic planning for its entire development pathway. This guide provides the scientific rationale and practical workflows to achieve that understanding.

The Physicochemical Landscape: Predicting FPMICA's Solubility Behavior

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.[4][5][6] For FPMICA, we can anticipate the following key factors:

-

Ionization (pKa): The presence of a carboxylic acid group makes FPMICA a weak acid. Its solubility will be highly dependent on the pH of the medium.[7] According to the Henderson-Hasselbalch equation, at a pH below its pKa, the non-ionized (protonated) form will dominate, which is typically less water-soluble.[8][9] Conversely, at a pH above its pKa, the ionized (deprotonated) carboxylate form will prevail, leading to a significant increase in aqueous solubility.[7][10]

-

Lipophilicity (logP): The 2-fluorophenyl group imparts a significant degree of lipophilicity (hydrophobicity) to the molecule. This characteristic will favor solubility in non-polar organic solvents but will counteract aqueous solubility, particularly for the non-ionized form.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. A high crystal lattice energy can result in poor solubility even if the molecule has favorable interactions with the solvent. This is why different polymorphic forms of the same compound can exhibit different solubilities.

-

Solvent Polarity: FPMICA's solubility will vary across different solvents based on the principle of "like dissolves like." Polar solvents (e.g., water, ethanol) will better solvate the ionized form, while non-polar or moderately polar organic solvents (e.g., DMSO, dichloromethane) will be more effective at dissolving the non-ionized form.

These principles form the basis of the Biopharmaceutics Classification System (BCS), a framework that classifies drugs based on their solubility and permeability to predict their in vivo performance.[11][12][13] Determining FPMICA's solubility is the first step in placing it within this critical classification system.[14][15]

Strategic Solvent Selection

A robust solubility profile requires testing in a panel of solvents that are relevant to the different stages of drug development. The choice of solvents is not arbitrary but a strategic decision to mimic physiological conditions and anticipate formulation challenges.

| Solvent/Medium | Dielectric Constant (Approx.) | Rationale & Application Area |

| pH 1.2 Buffer (Simulated Gastric Fluid) | ~80 | Represents the acidic environment of the stomach; critical for predicting dissolution and absorption post-oral administration. |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | ~80 | Represents the environment of the small intestine, the primary site of absorption for many drugs. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | ~80 | Mimics physiological pH of blood and deeper tissues; relevant for in vitro assays and parenteral formulation. |

| Water (Purified) | 80.1 | Baseline aqueous solubility (intrinsic solubility of the neutral form). |

| Ethanol (EtOH) | 24.5 | A common co-solvent in formulations to enhance solubility. |

| Propylene Glycol (PG) | 32.0 | A widely used excipient in oral and injectable formulations. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | A highly polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.[16][17] |